

independent replication of key findings on benzolamide's effects

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Compound of Interest

Compound Name: Benzolamide

Cat. No.: B1666681

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Independent Replication and Comparative Efficacy of Benzolamide

Researchers and drug development professionals seeking to understand the clinical and physiological effects of **benzolamide** will find a landscape of comparative studies rather than direct independent replications of foundational findings. The existing research primarily focuses on comparing **benzolamide**'s performance against other carbonic anhydrase inhibitors, most notably acetazolamide. These studies provide valuable data on its relative efficacy, side effect profile, and mechanism of action.

Comparative Efficacy in Acute Mountain Sickness

A key area of investigation for **benzolamide** has been in the prophylaxis of acute mountain sickness (AMS). A field study conducted during an ascent to Everest Base Camp (5340 m) compared the effectiveness of **benzolamide** against a placebo. The results indicated that subjects treated with **benzolamide** maintained arterial oxygenation levels 3-6% higher than the placebo group at altitudes above 4200 m. This improvement in oxygenation was associated with a roughly 50% reduction in the severity of AMS symptoms.^[1]

Further studies performed at sea level aimed to differentiate the side effect profiles of **benzolamide** and acetazolamide. These investigations revealed that **benzolamide** has fewer side effects, some of which can be mistaken for AMS symptoms, when compared to various

doses of acetazolamide. Despite the difference in side effects, both drugs demonstrated equivalent physiological effects on renal function.[1]

Mechanistic Insights from Comparative Physiology

Investigations into the mechanism of action at a physiological level have been conducted in avian models, specifically on intrapulmonary chemoreceptors (IPCs). These CO₂-sensitive sensory neurons are crucial for regulating breathing. A study comparing the effects of the membrane-impermeable **benzolamide** with the membrane-permeable acetazolamide provided evidence for an intracellular location of carbonic anhydrase in these neurons.[2]

In this study, intravenous administration of **benzolamide** (25 mg/kg) in anesthetized mallards increased the discharge rate of IPCs but did not significantly alter their tonic response to changes in inspired PCO₂. In contrast, acetazolamide (10 mg/kg) not only raised the IPC discharge rate but also significantly reduced the tonic PCO₂ response. This suggests that acetazolamide's ability to penetrate the cell membrane and inhibit intracellular carbonic anhydrase leads to a more pronounced effect on the chemoreceptors' sensitivity to CO₂. [2]

Data Summary

Table 1: Comparative Effects of **Benzolamide** and Acetazolamide on Intrapulmonary Chemoreceptors[2]

Parameter	Control (No CA Inhibition)	Benzolamide (25 mg/kg iv)	Acetazolamide (10 mg/kg iv)
Tonic IPC PCO ₂ Response (s ⁻¹ ·lnTorr ⁻¹)	-9.0 +/- 0.8	-9.8 +/- 1.6	-3.5 +/- 3.6
Phasic IPC PCO ₂ Response	Present	Modestly Attenuated	Severely Attenuated
IPC Discharge Rate	Baseline	Increased	Increased

Experimental Protocols

Prophylaxis for Acute Mountain Sickness[1]

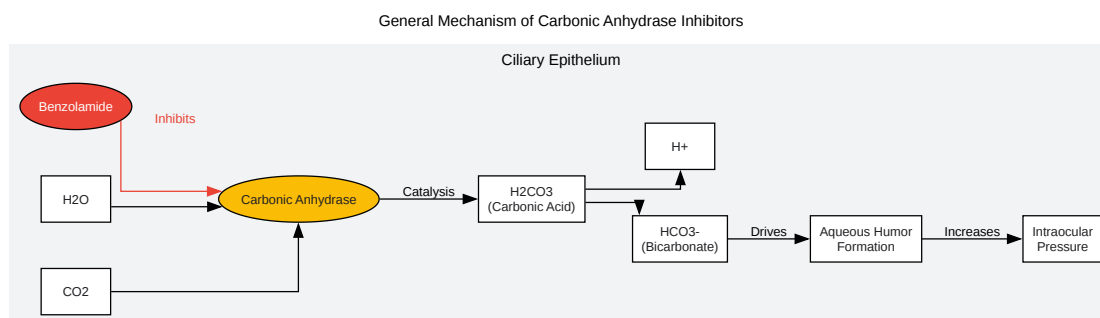
- Study Design: Field study during an ascent to Everest Base Camp (5340 m).
- Subjects: Human subjects undertaking the trek.
- Intervention: Prophylactic administration of **benzolamide** versus placebo.
- Primary Outcome Measures:
 - Arterial oxygenation levels measured at various altitudes.
 - Acute Mountain Sickness (AMS) severity scores.
- Side Effect Comparison (at sea level):
 - Study Design: Two separate studies.
 - Subjects: Healthy human subjects.
 - Interventions:
 - Study 1: Two doses of acetazolamide (250 mg and 1000 mg).
 - Study 2: Acetazolamide (500 mg), **benzolamide** (200 mg), and lorazepam (2 mg) as a CNS effects comparator.
 - Outcome Measures:
 - Physiological actions on renal function.
 - Psychomotor side effects.

Intrapulmonary Chemoreceptor Response in Avian Model[2]

- Study Design: In vivo electrophysiological recording from single cells.
- Subjects: 16 anesthetized, unidirectionally ventilated mallards (*Anas platyrhynchos*).
- Methodology:

- Single-cell extracellular recordings were made from vagal filaments.
- The action potential discharge rate of intrapulmonary chemoreceptors (IPCs) was measured in response to varying levels of inspired PCO₂.
- Interventions:
 - Intravenous administration of **benzolamide** (25 mg/kg).
 - Intravenous administration of acetazolamide (10 mg/kg).
- Outcome Measures:
 - Tonic IPC PCO₂ response (change in discharge rate per unit change in lnTorr of PCO₂).
 - Phasic responses to rapid changes in PCO₂.
 - Overall IPC discharge rate.

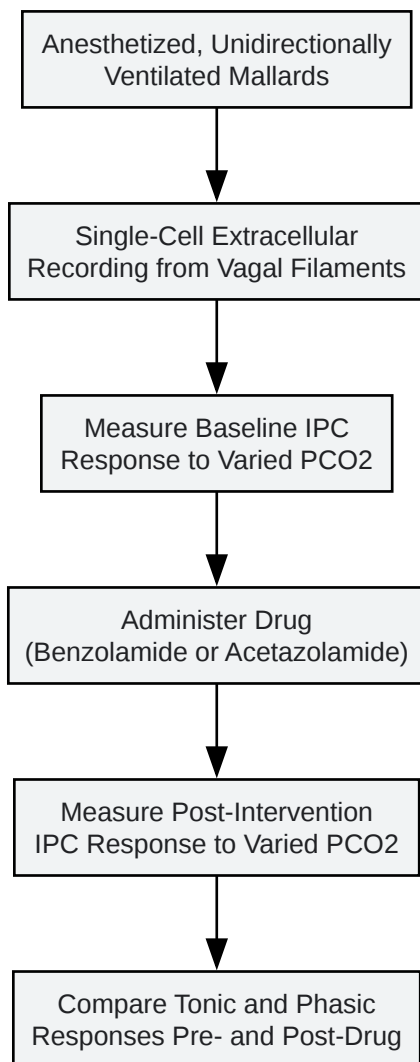
Visualizations



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Caption: General mechanism of carbonic anhydrase inhibitors like **benzolamide**.

Experimental Workflow for Avian IPC Study



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Caption: Workflow for avian intrapulmonary chemoreceptor experiment.

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References

- 1. Benzolamide improves oxygenation and reduces acute mountain sickness during a high-altitude trek and has fewer side effects than acetazolamide at sea level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzolamide, acetazolamide, and signal transduction in avian intrapulmonary chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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